4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine; methanol
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Overview
Description
4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine; methanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, solvents like methanol, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethanesulfonyl)-4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- 4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine derivatives
Uniqueness
4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17F3N6O |
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Molecular Weight |
318.30 g/mol |
IUPAC Name |
[4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol |
InChI |
InChI=1S/C11H13F3N6.CH4O/c1-3-20-6(2)7(5-16-20)8-4-9(11(12,13)14)18-10(17-8)19-15;1-2/h4-5H,3,15H2,1-2H3,(H,17,18,19);2H,1H3 |
InChI Key |
DCCYUIKHKMHFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F)C.CO |
Origin of Product |
United States |
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